2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidinone core substituted with a 3-methyl group, a 7-phenyl ring, and a sulfanyl-linked acetamide moiety bearing a 4-methylphenyl group. Its molecular framework combines a heterocyclic system with a substituted acetamide, making it a candidate for pharmacological exploration.
Properties
IUPAC Name |
2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S2/c1-14-8-10-16(11-9-14)23-18(26)13-29-22-24-19-17(15-6-4-3-5-7-15)12-28-20(19)21(27)25(22)2/h3-12H,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHSFDBBFALXOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a novel compound belonging to the thieno[3,2-d]pyrimidine family. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound's IUPAC name is 2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide. Its molecular formula is with a molecular weight of 425.56 g/mol. The structure includes a thieno[3,2-d]pyrimidine core linked to a phenyl group and an acetamide moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The thieno[3,2-d]pyrimidine core can bind to enzymes, modulating their activity. This interaction may inhibit enzyme function or alter signaling pathways.
- Protein-Ligand Interactions : The compound has been shown to interact with specific receptors and proteins, potentially influencing cellular processes such as proliferation and apoptosis.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- MCF7 (Breast Cancer) : IC50 values indicating effective inhibition of cell growth.
- A549 (Lung Cancer) : Showed promising results with moderate to high cytotoxicity.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against several bacterial strains:
- Mechanism : The compound appears to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in metabolic pathways.
-
Activity Against Specific Strains :
- Effective against Staphylococcus aureus and Escherichia coli with varying degrees of potency.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 |
Study 1: Anticancer Efficacy
A study evaluated the compound's effects on MCF7 cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways. Further analysis revealed that it downregulated anti-apoptotic proteins while upregulating pro-apoptotic factors.
Study 2: Enzyme Inhibition Profile
In another investigation, the compound was tested for its inhibitory effects on cholinesterases (AChE and BChE). The results demonstrated dual inhibitory activity with IC50 values comparable to established inhibitors.
Comparison with Similar Compounds
Substituted Phenyl Acetamide Derivatives
Variations in the N-arylacetamide substituent significantly alter physicochemical properties. Key examples include:
Key Observations :
- Electron-Withdrawing Effects : The trifluoromethoxy group () introduces strong electron-withdrawing character, which may influence binding interactions in enzymatic pockets.
- Steric Effects : The dichlorophenyl substituent () adds steric bulk and electronegativity, likely altering conformational flexibility compared to the 4-methylphenyl group.
Heterocyclic Core Modifications
Variations in the fused-ring system or substituents on the thieno[3,2-d]pyrimidinone core:
Key Observations :
- Ring Saturation: The tetrahydrobenzothieno-triazolo-pyrimidine () introduces saturation and a triazolo group, which may enhance rigidity and hydrogen-bonding capacity.
Functional Group Variations
Modifications in the sulfanyl linker or acetamide moiety:
Key Observations :
- Cyanohydrazine vs.
- Synthetic Yields : Alkylation routes () yield 68–74%, while diazonium coupling () achieves >90% yields, reflecting divergent reaction efficiencies.
Structural Elucidation and Computational Tools
The SHELX software suite () is widely used for crystallographic refinement, ensuring accurate structural determination of analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
